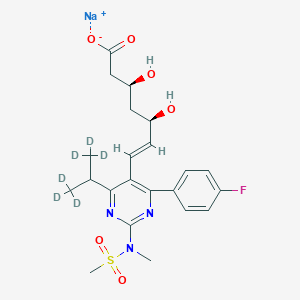
Rosuvastatin-d6 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosuvastatin-d6 Sodium Salt: is a deuterated form of Rosuvastatin Sodium Salt, which is used as an internal standard for the quantification of rosuvastatin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Rosuvastatin itself is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. The deuterated form, Rosuvastatin-d6, is used in research to ensure accurate measurement and analysis of rosuvastatin levels in various biological samples .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin-d6 Sodium Salt involves the incorporation of deuterium atoms into the Rosuvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterated compound .
化学反应分析
Types of Reactions: Rosuvastatin-d6 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学研究应用
Pharmacokinetic Studies
Rosuvastatin-d6 sodium salt is extensively used as an internal standard in pharmacokinetic studies due to its structural similarity to the parent compound, allowing for accurate quantification in biological matrices.
Case Study: LC-MS/MS Analysis
A study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics of rosuvastatin. Rosuvastatin-d6 served as an internal standard, enhancing the reliability of the results. The method allowed for the detection of rosuvastatin levels in plasma samples with high sensitivity and specificity. The study demonstrated that the use of stable isotope-labeled compounds significantly improves the accuracy of pharmacokinetic assessments .
Metabolic Studies
The compound is critical in investigating the metabolic pathways of rosuvastatin. By using deuterated forms like rosuvastatin-d6, researchers can trace metabolic transformations and understand how drugs interact with biological systems.
Case Study: Metabolite Stability Assessment
Research highlighted the importance of metabolite stability in drug development, using rosuvastatin as a model. The presence of stable isotopes allowed for detailed tracking of metabolites, revealing that certain metabolites can influence the pharmacological effects and safety profiles of the drug . This understanding aids in optimizing dosing regimens and minimizing adverse effects.
Drug Interaction Studies
This compound is instrumental in studying drug-drug interactions, particularly those involving transport proteins such as SLCO1B1. The compound helps elucidate how variations in transporter activity affect drug absorption and disposition.
Case Study: Transport Activity Investigation
A study examined the impact of genetic variations on the transport activity of rosuvastatin using rosuvastatin-d6 as a tracer. The findings indicated that specific genetic variants significantly alter the uptake of rosuvastatin, which has implications for personalized medicine approaches .
Analytical Chemistry
In analytical chemistry, this compound is utilized for method development and validation in bioanalytical laboratories. Its stable isotope nature allows for precise quantification and differentiation from endogenous compounds.
Data Table: Comparison of Analytical Methods Using Rosuvastatin-d6
| Method Type | Detection Limit | Matrix Used | Reference |
|---|---|---|---|
| LC-MS/MS | 0.5 ng/mL | Plasma | |
| HPLC | 1 ng/mL | Serum | |
| UPLC | 0.1 ng/mL | Urine |
Quality Control in Pharmaceutical Development
This compound serves as a reference standard in quality control processes within pharmaceutical development, ensuring consistency and reliability in product formulation and testing.
Case Study: Quality Assurance Protocols
In a quality assurance study, rosuvastatin-d6 was employed to validate analytical methods for determining the purity and concentration of commercial rosuvastatin formulations. The results confirmed that using a stable isotope-labeled standard enhances method robustness and reproducibility .
作用机制
Rosuvastatin-d6 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to a decrease in plasma cholesterol levels. This mechanism is similar to that of rosuvastatin, with the deuterated form providing enhanced stability and accuracy in analytical measurements .
相似化合物的比较
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular disease.
Pravastatin: A statin used to reduce cholesterol and prevent heart disease
Uniqueness: Rosuvastatin-d6 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research and clinical settings where precise quantification of rosuvastatin is required .
属性
分子式 |
C22H27FN3NaO6S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1/i1D3,2D3; |
InChI 键 |
RGEBGDYYHAFODH-YSGKMXPRSA-M |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















